N-[(E)-1-(4-chlorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride
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Overview
Description
8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride is a chemical compound with the molecular formula C17H15Cl2N3 It is known for its unique structure, which includes a quinoline ring and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride typically involves the reaction of 8-hydroxyquinoline with 4-chlorobenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure maximum yield and efficiency. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. In cancer cells, it may induce apoptosis by disrupting the mitochondrial membrane potential and activating caspase enzymes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
8-hydroxyquinoline: A parent compound with similar structural features but lacking the hydrazone linkage.
4-chlorobenzaldehyde: A precursor used in the synthesis of the target compound.
Quinoline derivatives: Compounds with a quinoline ring structure but different substituents.
Uniqueness
8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride is unique due to its combination of a quinoline ring and a hydrazone linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C17H15Cl2N3 |
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Molecular Weight |
332.2 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride |
InChI |
InChI=1S/C17H14ClN3.ClH/c1-12(13-7-9-15(18)10-8-13)20-21-16-6-2-4-14-5-3-11-19-17(14)16;/h2-11,21H,1H3;1H/b20-12+; |
InChI Key |
UREMMCAHTPJRMO-BGDWDFROSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=CC2=C1[NH+]=CC=C2)/C3=CC=C(C=C3)Cl.[Cl-] |
Canonical SMILES |
CC(=NNC1=CC=CC2=C1[NH+]=CC=C2)C3=CC=C(C=C3)Cl.[Cl-] |
Origin of Product |
United States |
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